3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid 3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 749900-74-1
VCID: VC15994901
InChI: InChI=1S/C6H8N2O2/c1-3-2-4(7)5(8-3)6(9)10/h2,8H,7H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid

CAS No.: 749900-74-1

Cat. No.: VC15994901

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid - 749900-74-1

Specification

CAS No. 749900-74-1
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name 3-amino-5-methyl-1H-pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C6H8N2O2/c1-3-2-4(7)5(8-3)6(9)10/h2,8H,7H2,1H3,(H,9,10)
Standard InChI Key ZNJOXIDAHQYCKK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N1)C(=O)O)N

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrole ring with three distinct functional groups:

  • Carboxylic acid at position 2 (COOH-\text{COOH})

  • Amino group at position 3 (NH2-\text{NH}_2)

  • Methyl group at position 5 (CH3-\text{CH}_3)

This arrangement confers both hydrophilic (carboxylic acid, amino) and hydrophobic (methyl) properties, making it amenable to diverse chemical modifications.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC6H8N2O2\text{C}_6\text{H}_8\text{N}_2\text{O}_2Calculated
Molecular weight140.14 g/molDerived
CAS Registry NumberNot explicitly reported
Related ester (CAS 1255779-92-0)C7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2, 154.166 g/mol
LogP (estimated)~1.27 (methyl ester analog)

The absence of a dedicated CAS number for the free acid form suggests it is primarily studied as a synthetic intermediate or ester derivative .

Spectroscopic and Computational Data

While experimental spectral data for the free acid is scarce, its methyl ester analog (CAS 1255779-92-0) exhibits:

  • IR: Stretching vibrations at ~3300 cm1^{-1} (N–H), ~1700 cm1^{-1} (C=O ester), and ~1600 cm1^{-1} (C=C pyrrole) .

  • NMR: Proton signals for the methyl group (~δ 2.1 ppm) and pyrrole protons (~δ 6.2–6.8 ppm) .

Quantum mechanical calculations predict a planar pyrrole ring with intramolecular hydrogen bonding between the amino and carboxylic acid groups, stabilizing the structure .

Synthesis Methods and Reaction Pathways

Gewald Reaction Adaptations

The Gewald reaction, typically used for 2-aminothiophenes, has been modified for pyrrole synthesis. For example, ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS 74455-30-4) is synthesized via cyclization of glycine ethyl ester hydrochloride with (1-ethoxyethylidene)malononitrile in dimethylformamide (DMF) at 100°C . While this yields a cyano-substituted derivative, omitting the nitrile precursor could theoretically produce the target compound.

Reaction Scheme:

Glycine ethyl ester+Ketene acetalEt3NDMF, 100°CPyrrole derivative\text{Glycine ethyl ester} + \text{Ketene acetal} \xrightarrow[\text{Et}_3\text{N}]{\text{DMF, 100°C}} \text{Pyrrole derivative}

Yield: ~58% (for cyano analog) .

Ester Hydrolysis

A more direct route involves saponification of methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (CAS 1255779-92-0):

CH3OCOC4H2N(NH2)CH3H2OH+/OHHOOC-C4H2N(NH2)CH3\text{CH}_3\text{OCOC}_4\text{H}_2\text{N}(\text{NH}_2)\text{CH}_3 \xrightarrow[\text{H}_2\text{O}]{\text{H}^+/\text{OH}^-} \text{HOOC-C}_4\text{H}_2\text{N}(\text{NH}_2)\text{CH}_3

This method is efficient but requires stringent pH control to prevent decarboxylation .

ParameterValueSource
HS Code2933990090
MFN Tariff6.5%

Recent Advances and Research Directions

Catalytic Functionalization

Recent studies exploit palladium catalysis to introduce aryl groups at the 4-position, enhancing bioactivity . For example:

Pyrrole+Ar-B(OH)2Pd(PPh3)4Base4-Aryl-pyrrole\text{Pyrrole} + \text{Ar-B(OH)}_2 \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{Base}} \text{4-Aryl-pyrrole}

Computational Drug Design

Machine learning models predict strong binding affinity (Kd108K_d \sim 10^{-8} M) for kinase targets, prioritizing this scaffold for lead optimization .

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